6-Methylbenz(c)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylbenz©acridine is a polycyclic aromatic compound that belongs to the acridine family Acridines are known for their broad range of biological activities and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylbenz©acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 7-o-chlorophenyl-5-methylbenz[c]acridine using sodium hydroxide in benzo[h]quinoline . Another method involves the irradiation of an oxygenated solution of 7-methylbenz[c]acridine in methanol at 365 nm, yielding photoproducts such as trans-6-hydroxy-5-methoxy-7-methyl-5,6-dihydrobenz[c]acridine .
Industrial Production Methods: Industrial production methods for 6-Methylbenz©acridine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions: 6-Methylbenz©acridine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, photo-oxidation in methanol yields trans-6-hydroxy-5-methoxy-7-methyl-5,6-dihydrobenz[c]acridine and trans-5-hydroxy-6-methoxy-7-methyl-5,6-dihydrobenz[c]acridine .
Common Reagents and Conditions:
Oxidation: Oxygenated solutions and irradiation at specific wavelengths.
Substitution: Sodium hydroxide in benzo[h]quinoline for cyclization reactions.
Major Products:
Scientific Research Applications
6-Methylbenz©acridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various acridine derivatives.
Medicine: Investigated for its antimicrobial and antiviral activities.
Industry: Utilized in the development of dyes and fluorescent materials.
Mechanism of Action
The mechanism of action of 6-Methylbenz©acridine primarily involves DNA intercalation, where the planar structure of the compound allows it to insert between DNA base pairs. This intercalation disrupts DNA replication and transcription, leading to cell death. Additionally, it inhibits enzymes such as topoisomerase, which are crucial for DNA replication .
Comparison with Similar Compounds
7-Methylbenz©acridine: Shares similar structural features and undergoes comparable chemical reactions.
14-Methylbenz©indeno[1,3-kl]acridine: Formed through cyclization reactions involving 6-Methylbenz©acridine.
9-Methylbenz©indeno[1,3-mn]acridine: Another cyclization product with similar properties.
Uniqueness: 6-Methylbenz©acridine is unique due to its specific methyl substitution, which influences its chemical reactivity and biological activity. Its ability to intercalate DNA and inhibit topoisomerase makes it a promising candidate for anticancer research .
Properties
CAS No. |
14856-12-3 |
---|---|
Molecular Formula |
C18H13N |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
6-methylbenzo[c]acridine |
InChI |
InChI=1S/C18H13N/c1-12-10-13-6-2-4-8-15(13)18-16(12)11-14-7-3-5-9-17(14)19-18/h2-11H,1H3 |
InChI Key |
LZAUKQJYBZEOEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=NC4=CC=CC=C4C=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.